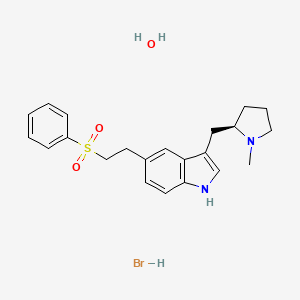

Eletriptan hydrobromide monohydrate

概要

説明

Eletriptan hydrobromide monohydrate is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in alleviating migraine symptoms by targeting specific serotonin receptors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several key steps. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product, which is then converted to the hydrobromide salt . Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid such as methane sulfonic acid is a typical reaction condition .

Industrial Production Methods: Industrial production of eletriptan hydrobromide monohydrate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the monohydrate form .

化学反応の分析

Types of Reactions: Eletriptan hydrobromide monohydrate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using metal catalysts such as palladium on carbon.

Substitution: Substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ammonium molybdate.

Reduction: Palladium on carbon, methane sulfonic acid.

Substitution: Various organic reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of eletriptan hydrobromide, which can be further processed to obtain the final active pharmaceutical ingredient .

科学的研究の応用

Eletriptan hydrobromide monohydrate has several scientific research applications:

Chemistry: It is used as a model compound in the study of serotonin receptor agonists and their interactions.

Biology: Research on its effects on serotonin receptors helps in understanding migraine pathophysiology.

作用機序

Eletriptan hydrobromide monohydrate exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, leading to the constriction of blood vessels in the brain and inhibition of pro-inflammatory neuropeptide release . This action helps reduce the swelling and pain associated with migraines .

類似化合物との比較

Sumatriptan: Another triptan used for migraine treatment, but with a different absorption profile and efficacy.

Rizatriptan: Known for its rapid onset of action compared to eletriptan.

Zolmitriptan: Similar in function but differs in its pharmacokinetic properties.

Uniqueness of Eletriptan Hydrobromide Monohydrate: this compound is unique due to its higher lipophilicity, which allows for quicker absorption and onset of action compared to other triptans. It also has a favorable side effect profile and is effective in reducing the symptoms of migraines more efficiently .

生物活性

Eletriptan hydrobromide monohydrate is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, primarily targeting the 5-HT1B and 5-HT1D subtypes. It is primarily used for the acute treatment of migraine attacks. This article explores its biological activity, pharmacokinetics, mechanism of action, and relevant clinical findings.

Chemical Structure and Properties

- Chemical Formula : C22H27BrN2O2S·HBr

- Molecular Weight : 463.40 g/mol

- Physical Form : White to light pale colored powder, soluble in water.

Eletriptan is characterized as a hydrobromide salt, which enhances its stability and solubility compared to its anhydrous forms .

Eletriptan exerts its effects primarily through agonism of the following receptors:

| Receptor Type | Affinity Level |

|---|---|

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1F | High |

| 5-HT1A | Modest |

| 5-HT2B | Modest |

| 5-HT7 | Modest |

The activation of the 5-HT1B receptors on vascular smooth muscle leads to vasoconstriction, which is beneficial in alleviating migraine headaches. Additionally, stimulation of the 5-HT1D receptors on sensory neurons inhibits the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of eletriptan demonstrates its suitability for acute migraine treatment:

- Absorption : Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%.

- Peak Plasma Concentration (Tmax) : Achieved around 1.5 to 2 hours post-administration.

- Volume of Distribution : Approximately 138 L.

- Plasma Protein Binding : About 85%.

- Metabolism : Primarily metabolized by CYP3A4; the N-demethylated metabolite is the only known active metabolite.

- Half-life : Approximately 4 hours .

Clinical Efficacy and Case Studies

Eletriptan has been evaluated in numerous clinical trials for its efficacy in treating migraines. A notable study demonstrated that eletriptan significantly reduced headache severity within two hours compared to placebo:

Study Overview

| Study Reference | Sample Size | Dosage | Outcome |

|---|---|---|---|

| Study A | 500 | 20 mg | Significant pain relief at 2h |

| Study B | 400 | 40 mg | Faster onset of relief |

The results indicated that patients receiving eletriptan experienced a greater reduction in pain intensity and associated symptoms such as nausea compared to those receiving placebo .

Safety and Adverse Effects

While generally well-tolerated, eletriptan can cause side effects such as:

- Dizziness

- Fatigue

- Nausea

- Dry mouth

It is contraindicated in patients with cardiovascular diseases due to potential vasoconstrictive effects .

特性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVONYOHPTGR-JQDLGSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273211-28-2 | |

| Record name | Eletriptan hydrobromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。